N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide
Beschreibung
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic cannabinoid (SC) featuring an indazole-3-carboxamide core substituted with a 2-fluorobenzyl group at the 1-position and an L-valinamide moiety at the 3-carboxamide position. Its molecular formula is C₂₀H₂₁FN₄O₂, with a molecular weight of 368.4 g/mol . SCs like this compound act as potent agonists of cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC).
Eigenschaften
CAS-Nummer |
1185282-16-9 |
|---|---|
Molekularformel |
C20H21FN4O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
InChI-Schlüssel |
AJGUHANHCUPXSK-KRWDZBQOSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |
Synonyme |
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Indazole-3-Carboxylic Acid Core
The indazole core is typically synthesized via cyclization of substituted phenylhydrazines or through nitration/reduction sequences. A method described in CN105198813B involves the nitration of acetophenone to yield 2-nitroacetophenone, followed by reduction to 2-aminoacetophenone using iron powder and ammonium chloride . Cyclization under acidic conditions with sodium nitrite and stannous chloride generates 3-methyl-1H-indazole . For the target compound, however, a carboxylic acid group at position 3 is required.
US20110172428A1 outlines a two-step process starting from benzaldehyde phenylhydrazone, which undergoes Friedel-Crafts acylation with oxalyl chloride and aluminum chloride to form a benzylideneaminoisatin intermediate . Acidic hydrolysis of this intermediate induces ring rearrangement, yielding indazole-3-carboxylic acid with 76% efficiency . Critical parameters include maintaining temperatures below 30°C during AlCl3-mediated reactions to prevent decomposition and using dichloromethane as a solvent to enhance solubility .
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | H2SO4/HNO3, CaSiO3, -15°C | 90% | 99.8% |
| Cyclization | SnCl2·H2O, HCl, 0–10°C | 85% | 98.5% |
| Hydrolysis | H2O, reflux | 76% | 99.2% |
Amide Bond Formation with (2S)-2-Amino-3-methylbutanamide
The final step involves coupling 1-[(2-fluorophenyl)methyl]indazole-3-carboxylic acid with (2S)-2-amino-3-methylbutanamide. US20110172428A1 employs carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DMF with diisopropylethylamine (DIPEA) to activate the carboxylic acid . Stereochemical integrity at the (2S)-position is preserved by conducting the reaction at 0–5°C and using pre-cooled reagents . Post-coupling, the crude product is purified via recrystallization from isopropanol/water (3:1), yielding the title compound with >99% enantiomeric excess (ee).
Critical Parameters for Amide Coupling
-
Activation Time: 30 minutes (avoids racemization).
-
Molar Ratio: 1:1.2 (acid:amine) to drive reaction completion.
-
Workup: Extraction with ethyl acetate and washing with 5% citric acid to remove excess amine .
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). CN105198813B reports a purity of 99.8% for analogous indazoles using recrystallization . LC-MS and 1H NMR confirm structural integrity, with key signals including:
-
2-Fluorobenzyl CH2: δ 5.42 (s, 2H).
Scale-Up Considerations and Yield Optimization
Large-scale production faces challenges in controlling exothermic reactions during nitration and alkylation. US20110172428A1 highlights the use of jacketed reactors for temperature control during Friedel-Crafts acylations . Replacing SnCl2 with catalytic hydrogenation (Pd/C, H2) in the cyclization step improves safety and reduces metal waste .
Table 3: Comparative Yields at Pilot Scale
| Step | Lab Scale Yield | Pilot Scale Yield |
|---|---|---|
| Nitration | 90% | 85% |
| Alkylation | 78% | 72% |
| Coupling | 82% | 75% |
Analyse Chemischer Reaktionen
Arten von Reaktionen
AB-FUBINACA 2-Fluorobenzyl-Isomer unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
AB-FUBINACA 2-Fluorobenzyl-Isomer übt seine Wirkungen aus, indem es mit hoher Affinität an den zentralen Cannabinoidrezeptor 1 (CB1) bindet. Diese Bindung aktiviert den Rezeptor und führt zu einer Kaskade von intrazellulären Signalwegen, die verschiedene physiologische Prozesse modulieren. Die hohe Affinität der Verbindung zu CB1 wird ihrem Indazol-Kern und dem Vorhandensein der 2-Fluorbenzyl-Gruppe zugeschrieben.
Wirkmechanismus
AB-FUBINACA 2-fluorobenzyl isomer exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that modulate various physiological processes. The compound’s high affinity for CB1 is attributed to its indazole core and the presence of the 2-fluorobenzyl group .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Effects on Potency: The 2-fluorobenzyl group in the target compound may confer distinct receptor-binding kinetics compared to the 4-fluorobenzyl isomer (AB-FUBINACA). Cyclohexylmethyl (AB-CHMINACA) and fluorinated alkyl chains (5F-AB-PINACA) enhance lipophilicity, prolonging half-life and intensifying psychoactive effects .
Metabolic Stability :
- AB-FUBINACA undergoes rapid N-dealkylation, producing active metabolites that prolong effects .
- 5F-AB-PINACA ’s fluorine atom resists metabolic degradation, increasing bioavailability .
Toxicity :
- AB-CHMINACA demonstrates marked hepatotoxicity in murine models, linked to oxidative stress pathways .
- AB-FUBINACA is associated with clinical fatalities due to respiratory depression and hyperemesis syndrome .
Research Findings and Implications
- Receptor Binding : Fluorine substitution at the 2-position (target compound) vs. 4-position (AB-FUBINACA) may alter CB1/CB2 binding affinity, though direct comparative studies are lacking. Ethyl ester derivatives (e.g., , compound 2) show reduced potency compared to carboxamides .
- Legal and Forensic Relevance : The target compound’s structural similarity to Schedule I substances like AB-FUBINACA places it under analog laws in regions like the U.S. (Federal Analog Act) and EU .
- Detection Challenges : Positional isomers (e.g., 2- vs. 4-fluorobenzyl) require advanced analytical techniques (e.g., LC-HRMS) for differentiation in forensic screening .
Biologische Aktivität
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered attention in pharmacological research due to its complex biological activity and potential implications for public health. This compound is structurally related to other synthetic cannabinoids and exhibits significant agonistic activity at cannabinoid receptors, particularly CB1 and CB2.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.414 g/mol. Its structural characteristics include an indazole core, which is common among synthetic cannabinoids, and a carboxamide functional group that contributes to its receptor binding properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 350.414 g/mol |
| Boiling Point | 361.7ºC |
| Density | 1.042 g/cm³ |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide acts primarily as a CB1 receptor agonist , influencing the central nervous system (CNS). Research indicates that it can produce effects similar to those of Δ9-tetrahydrocannabinol (THC), including psychoactive effects, analgesia, and alterations in mood and perception.
Receptor Binding Affinity
Studies have shown that this compound exhibits high affinity for both CB1 and CB2 receptors, which are implicated in various physiological processes such as pain sensation, mood regulation, and immune response modulation.
Biological Activity and Effects
The biological activity of this compound has been explored in several studies focusing on its pharmacological effects:
- Psychoactive Effects : In animal models, the compound has demonstrated significant psychoactive properties akin to THC, leading to behaviors indicative of intoxication.
- Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects, potentially making it relevant in pain management contexts.
- Dependence Potential : As with many synthetic cannabinoids, there is a concern regarding dependence and abuse potential. Reports indicate that users may develop tolerance and experience withdrawal symptoms similar to those observed with traditional cannabinoids.
Case Studies
Recent case studies have highlighted the implications of this compound in clinical settings:
- Case Study 1 : A report documented instances of acute intoxication resulting from recreational use of synthetic cannabinoids, including this compound. Symptoms included disorientation, slurred speech, and altered consciousness.
- Case Study 2 : Another study investigated the effects of this compound in combination with other substances, revealing enhanced psychoactive effects and increased risk for adverse outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide with stereochemical control?
- Methodology : Use chiral auxiliary-mediated synthesis or enantioselective catalysis to ensure retention of the (2S)-configuration. For example, coupling reactions between activated indazole-3-carboxylic acid derivatives and (2S)-1-amino-3-methyl-1-oxobutan-2-ylamine precursors under inert conditions (e.g., N₂ atmosphere) can minimize racemization. Monitor stereochemical purity via chiral HPLC or polarimetry .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology : Employ a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or hydrogen bonding .
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity for biological assays .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods or closed systems to prevent inhalation of dust/aerosols.
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during bulk powder handling .
- Emergency measures : Ensure access to safety showers and eye-wash stations .
Advanced Research Questions
Q. How can synthesis be optimized for scalability while maintaining enantiomeric excess (ee)?
- Methodology : Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For continuous-flow synthesis, optimize residence time and mixing efficiency to reduce side reactions (e.g., epimerization) .
- Key metrics : Track ee via chiral chromatography and reaction yield at each scale-up stage .
Q. How should researchers address contradictory pharmacological data (e.g., receptor binding vs. functional activity)?
- Approach :
Validate assay conditions (e.g., buffer pH, co-factor availability).
Perform radioligand displacement assays (e.g., using tritiated analogs) to confirm binding affinity.
Use functional assays (e.g., cAMP inhibition or calcium flux) to correlate binding with activity.
- Data interpretation : Consider allosteric modulation or metabolite interference as potential confounding factors .
Q. What computational strategies are effective for predicting metabolic stability or off-target interactions?
- Tools :
- Molecular docking (e.g., AutoDock Vina) to map interactions with cytochrome P450 enzymes.
- QSAR models to predict metabolic pathways (e.g., N-dealkylation, fluorophenyl ring hydroxylation).
- Validation : Compare in silico predictions with in vitro microsomal stability assays .
Q. How can researchers identify and quantify trace impurities in synthesized batches?
- Analytical workflow :
LC-MS/MS in tandem with charged aerosol detection (CAD) for non-UV-active impurities.
Stability studies under accelerated conditions (40°C/75% RH) to detect degradation products.
NMR-guided isolation for structural elucidation of unknown peaks .
Q. What experimental designs are suitable for studying enantiomer-specific effects in vivo?
- Strategy :
- Synthesize and isolate both (2S)- and (2R)-enantiomers using preparative chiral HPLC.
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models, comparing AUC, Cₘₐₓ, and receptor occupancy.
- Use isotopic labeling (e.g., ¹⁸O in the carboxamide group) to track metabolic fate .
Contradiction Resolution & Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
